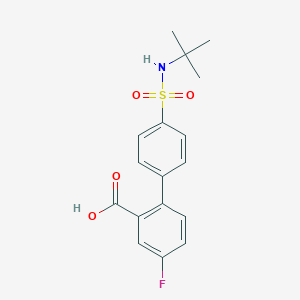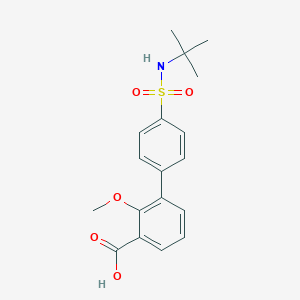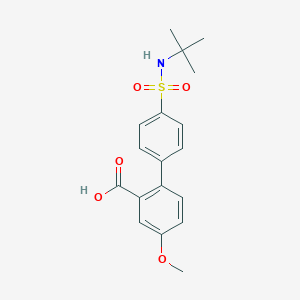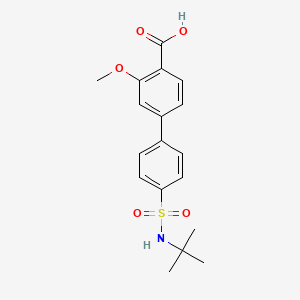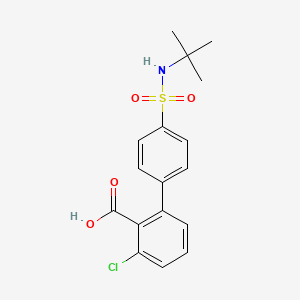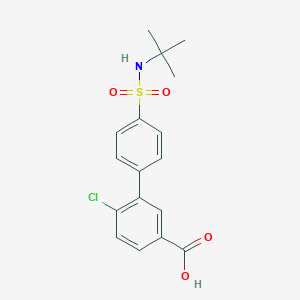
2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% (2-FBA-95) is an organic compound belonging to the class of sulfamoylphenyl fluoro benzoic acids. It is a colorless solid that can be isolated from a variety of sources in the environment. As a sulfamoylphenyl fluoro benzoic acid, it is an important intermediate in chemical synthesis and has a wide range of applications in the pharmaceutical and agrochemical industries.
Wirkmechanismus
2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% is a sulfamoylphenyl fluoro benzoic acid, which means that it is an acidic compound. It is believed to act as a proton donor, donating protons to the target molecule. This allows the target molecule to undergo a variety of chemical reactions, such as nucleophilic substitution reactions.
Biochemical and Physiological Effects
2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% has been studied for its biochemical and physiological effects. It has been found to have a weak inhibitory effect on the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. Inhibition of this enzyme may lead to reduced inflammation and pain. Additionally, 2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% has been found to have an antioxidant effect, which may protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% is a useful compound for laboratory experiments due to its low cost and availability. It is also relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is relatively non-toxic and can be safely handled in the laboratory. However, it is important to note that 2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% is a relatively weak acid, so it may not be suitable for some laboratory experiments.
Zukünftige Richtungen
The potential applications of 2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% are vast and far-reaching. Future research could focus on the development of new synthetic routes for the production of this compound, as well as its use in the synthesis of other compounds. Additionally, further research could be done to explore the biochemical and physiological effects of 2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95%, as well as its potential use as a therapeutic agent. Finally, further research could be done to explore the potential applications of 2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% in the agrochemical and polymer industries.
Synthesemethoden
2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% can be synthesized from the reaction of 4-t-butylbenzoic acid and 4-t-butylsulfamoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution reaction, forming the desired product. The reaction is typically carried out in a two-phase system, with the aqueous phase containing the reactants and the organic phase containing the product. The reaction can be carried out at room temperature or at elevated temperatures, depending on the desired yield.
Wissenschaftliche Forschungsanwendungen
2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid, 95% has been used as a starting material in a variety of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory agents, anticonvulsants, and anti-cancer agents. It has also been used in the synthesis of agrochemicals, such as herbicides and insecticides. Additionally, it has been used in the synthesis of dyes and pigments, as well as in the synthesis of polymers and other materials.
Eigenschaften
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenyl]-6-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)12-9-7-11(8-10-12)13-5-4-6-14(18)15(13)16(20)21/h4-10,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDOIYRSUPPETC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



